![molecular formula C13H18F3NO4S B6603129 {1-methoxy-2-[4-(propan-2-yl)phenyl]ethylidene}azanium trifluoromethanesulfonate CAS No. 2706486-64-6](/img/structure/B6603129.png)
{1-methoxy-2-[4-(propan-2-yl)phenyl]ethylidene}azanium trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{1-methoxy-2-[4-(propan-2-yl)phenyl]ethylidene}azanium trifluoromethanesulfonate is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a methoxy group, a phenyl ring with an isopropyl substituent, and an azanium ion paired with a trifluoromethanesulfonate counterion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-methoxy-2-[4-(propan-2-yl)phenyl]ethylidene}azanium trifluoromethanesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phenyl ring substituent: The phenyl ring with the isopropyl group can be synthesized through Friedel-Crafts alkylation, where benzene reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the methoxy group: The methoxy group can be introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the phenyl ring.
Formation of the azanium ion: The azanium ion is typically formed through a reaction involving an amine precursor and an appropriate acid.
Counterion pairing: The final step involves pairing the azanium ion with trifluoromethanesulfonate, often achieved through an ion exchange reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
{1-methoxy-2-[4-(propan-2-yl)phenyl]ethylidene}azanium trifluoromethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
{1-methoxy-2-[4-(propan-2-yl)phenyl]ethylidene}azanium trifluoromethanesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of {1-methoxy-2-[4-(propan-2-yl)phenyl]ethylidene}azanium trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.
Interfering with nucleic acids: Inhibiting replication or transcription in pathogens.
Disrupting cell membranes: Leading to cell lysis and death in microbial organisms.
相似化合物的比较
Similar Compounds
- {1-methoxy-2-[4-(propan-2-yl)phenyl]ethylidene}azanium chloride
- {1-methoxy-2-[4-(propan-2-yl)phenyl]ethylidene}azanium bromide
- {1-methoxy-2-[4-(propan-2-yl)phenyl]ethylidene}azanium iodide
Uniqueness
{1-methoxy-2-[4-(propan-2-yl)phenyl]ethylidene}azanium trifluoromethanesulfonate is unique due to its trifluoromethanesulfonate counterion, which imparts distinct properties such as increased solubility in organic solvents and enhanced stability. This makes it particularly valuable in applications where these properties are advantageous.
属性
IUPAC Name |
[1-methoxy-2-(4-propan-2-ylphenyl)ethylidene]azanium;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.CHF3O3S/c1-9(2)11-6-4-10(5-7-11)8-12(13)14-3;2-1(3,4)8(5,6)7/h4-7,9,13H,8H2,1-3H3;(H,5,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERAGFSCUFFSHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=[NH2+])OC.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


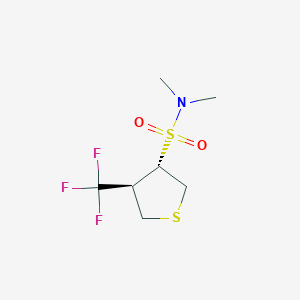
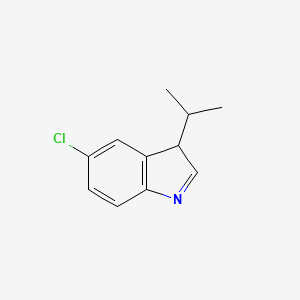
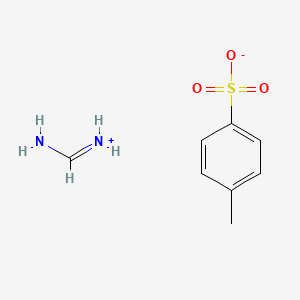
![butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B6603105.png)
![methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6603107.png)
![2-{[4-(3-bromophenyl)-9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-4-yl]oxy}acetic acid](/img/structure/B6603115.png)
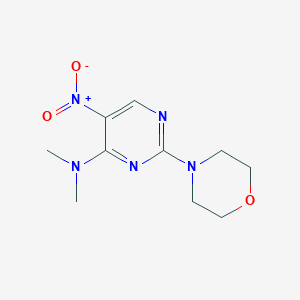
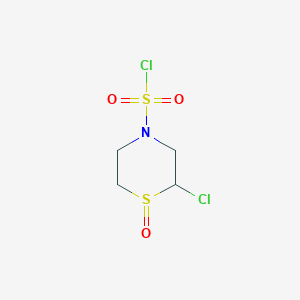
![tert-butylN-({4-amino-2-oxabicyclo[2.2.2]octan-1-yl}methyl)carbamate](/img/structure/B6603139.png)
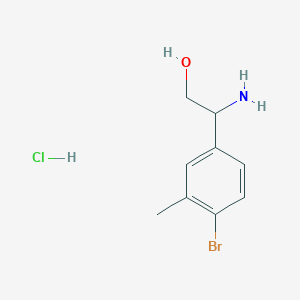
![tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6603154.png)
![tert-Butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B6603157.png)
